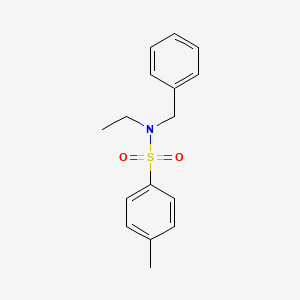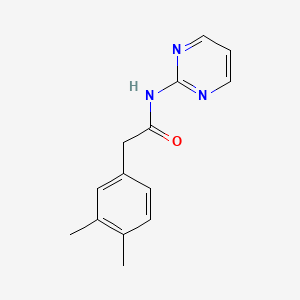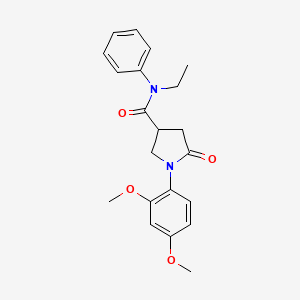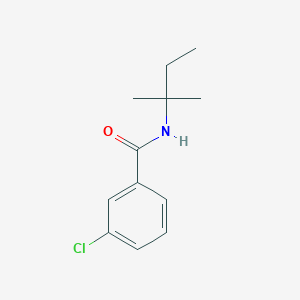
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide: is an organic compound with the molecular formula C14H17NO2S. It is a derivative of benzenesulfonamide, where the sulfonamide nitrogen is substituted with a benzyl and an ethyl group, and the benzene ring is substituted with a methyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Benzyl-N-ethyl-4-methylbenzenesulfonamide typically begins with 4-methylbenzenesulfonyl chloride and ethylamine.
Reaction: The 4-methylbenzenesulfonyl chloride reacts with ethylamine in the presence of a base such as triethylamine to form N-ethyl-4-methylbenzenesulfonamide.
Benzylation: The N-ethyl-4-methylbenzenesulfonamide is then subjected to benzylation using benzyl chloride in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Benzyl-N-ethyl-4-methylbenzenesulfonamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include amines or alcohols.
Substitution: Products vary depending on the nucleophile used, such as substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
- Acts as a protecting group for amines in multi-step synthesis.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry:
- Utilized as a plasticizer in the production of polymers and resins.
- Employed as a stabilizer in the formulation of various industrial products.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-ethyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific enzyme or receptor targeted by the compound.
Vergleich Mit ähnlichen Verbindungen
N-Benzyl-4-methylbenzenesulfonamide: Similar structure but lacks the ethyl group on the sulfonamide nitrogen.
N-Ethyl-4-methylbenzenesulfonamide: Similar structure but lacks the benzyl group on the sulfonamide nitrogen.
N-Benzyl-N-methyl-4-methylbenzenesulfonamide: Similar structure but has a methyl group instead of an ethyl group on the sulfonamide nitrogen.
Uniqueness: N-Benzyl-N-ethyl-4-methylbenzenesulfonamide is unique due to the presence of both benzyl and ethyl groups on the sulfonamide nitrogen, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its ability to interact with specific molecular targets and improve its solubility and stability in various applications.
Eigenschaften
Molekularformel |
C16H19NO2S |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
N-benzyl-N-ethyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-3-17(13-15-7-5-4-6-8-15)20(18,19)16-11-9-14(2)10-12-16/h4-12H,3,13H2,1-2H3 |
InChI-Schlüssel |
LZHKCTMEGAQCSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-{[(benzylsulfonyl)acetyl]amino}-N-methylbenzamide](/img/structure/B14960871.png)




![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate](/img/structure/B14960887.png)
![Butyl 4-{[(3-oxodecahydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B14960892.png)

![1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B14960902.png)
![3-ethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14960915.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14960931.png)
![4-[Bis(cyanomethyl)carbamoyl]phenyl acetate](/img/structure/B14960943.png)
![N-[2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]isonicotinamide](/img/structure/B14960946.png)
